Cas no 861206-01-1 (2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE)

2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE Chemical and Physical Properties
Names and Identifiers
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- 2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
- 1-[(4-methoxyphenyl)methyl]-3-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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- MDL: MFCD03787280
- Inchi: 1S/C17H17N3O2/c1-13-18-19(12-14-8-10-16(22-2)11-9-14)17(21)20(13)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
- InChI Key: RFBDVBIISWQNMM-UHFFFAOYSA-N
- SMILES: CC1N(C2C=CC=CC=2)C(=O)N(CC2C=CC(OC)=CC=2)N=1
2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1W-0839-100MG |
2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
861206-01-1 | >90% | 100MG |
£146.00 | 2023-04-19 | |
Ambeed | A899562-1g |
1-[(4-Methoxyphenyl)methyl]-3-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
861206-01-1 | 90% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617174-2mg |
2-(4-Methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
861206-01-1 | 98% | 2mg |
¥619 | 2023-03-24 | |
Key Organics Ltd | 1W-0839-5MG |
2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
861206-01-1 | >90% | 5mg |
£46.00 | 2023-04-19 | |
Key Organics Ltd | 1W-0839-10MG |
2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
861206-01-1 | >90% | 10mg |
£63.00 | 2023-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617174-5mg |
2-(4-Methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
861206-01-1 | 98% | 5mg |
¥529 | 2023-03-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617174-10mg |
2-(4-Methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
861206-01-1 | 98% | 10mg |
¥800 | 2023-03-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910732-1g |
1-[(4-Methoxyphenyl)methyl]-3-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
861206-01-1 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 1W-0839-50MG |
2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
861206-01-1 | >90% | 50mg |
£102.00 | 2023-04-19 | |
abcr | AB299477-100 mg |
2-(4-Methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one; . |
861206-01-1 | 100mg |
€221.50 | 2023-04-26 |
2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE Related Literature
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Additional information on 2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
Professional Introduction to 2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE (CAS No. 861206-01-1)
2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 861206-01-1, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates several key functional groups, including a benzyl moiety, a methyl group, and a triazolone ring system, which contribute to its distinctive chemical behavior and reactivity.
The benzyl group in the molecule plays a crucial role in modulating the pharmacokinetic properties of the compound. It is well-documented that benzyl derivatives often exhibit enhanced solubility and bioavailability when incorporated into drug molecules. This characteristic makes 2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE a promising candidate for further exploration in the development of novel therapeutic agents.
The presence of the triazolone ring system is another noteworthy feature of this compound. Triazolone derivatives are known for their broad-spectrum biological activity and have been investigated for their potential in treating various diseases. The triazolone moiety contributes to the stability of the molecule while also providing a site for further chemical modification. This flexibility allows researchers to tailor the compound’s properties for specific applications.
Recent studies have highlighted the importance of 1,2,4-triazolone derivatives in medicinal chemistry. These compounds have shown promise in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. For instance, research has demonstrated that certain triazolone-based molecules can modulate inflammatory pathways by interacting with specific targets. This has led to increased interest in exploring the pharmacological potential of 2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE as a lead compound for drug discovery.
The methyl group in the molecular structure also contributes to the compound’s overall properties. Methyl groups are often used in drug design to enhance metabolic stability and improve binding affinity to biological targets. In the context of 2-(4-METHOXYBENZYL)-5-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-One (CAS No. 861206-01), this substituent may play a role in optimizing the compound’s interaction with therapeutic targets while maintaining favorable pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of different functional groups provides a rich platform for structural modifications aimed at improving efficacy and reducing side effects. Researchers can leverage computational methods and high-throughput screening techniques to identify derivatives with enhanced biological activity. This approach has been successfully applied in other areas of medicinal chemistry and holds great promise for 2-(4-METHOXYBENZYL)-5-METHYL - 4-PHENYL - 2 , 4 - DIHYDRO - 3 H - 1 , 2 , 4 - TRIAZOL - 3 - ONE.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve reaction efficiency but also allow for better control over regioselectivity and stereoselectivity.
In conclusion, 2-(4-METHOXYBENZYL) - (5-METHYL) - (4-PHENYL) - (2 , 4-DIHYDRO) - (3H) - (1 , 2 , 4 -TRIAZOL-3-ONE) (CAS No. 861206-01-1) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for further investigation into its biological activities and therapeutic applications.
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